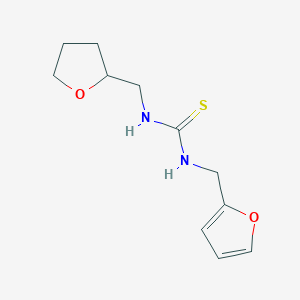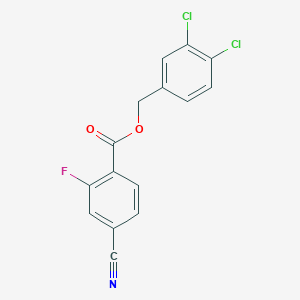
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as FTU, is a thiourea derivative that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biological activities, including antiviral, antimicrobial, and antitumor properties.
Scientific Research Applications
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit antiviral activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antitumor activity against various cancer cell lines.
In agriculture, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use as a plant growth regulator and as a pesticide. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to enhance the growth of some plants and to inhibit the growth of others. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have insecticidal activity against certain pests.
In environmental science, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use as a water treatment agent. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to be effective in removing heavy metals from contaminated water.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it is believed that N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and proteins. For example, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have a range of biochemical and physiological effects. For example, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its broad range of biological activities, which make it a useful compound for studying various biological processes. However, one limitation of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, which can make it difficult to work with in lab experiments. Additionally, the synthesis of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be challenging, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is the development of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the biological activities of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. Finally, the potential use of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in various applications, such as medicine, agriculture, and environmental science, should be further explored.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1,3,5,10H,2,4,6-8H2,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEIDGRFUMKSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4136869.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)
![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)

![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)
![2-(1-adamantyl)-N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136917.png)
![N-cyclopentyl-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4136927.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4136932.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4136937.png)
![2-(4-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4136938.png)

![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4136965.png)
![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)